(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by an E-configuration at the hydrazone bond. Its structure comprises a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a 2-chloro-6-fluorobenzylidene moiety at the carbohydrazide chain (Fig. 1) . The compound’s molecular formula is C₁₈H₁₄ClFN₄O₂, with a molecular weight of 388.79 g/mol. Characterization techniques such as FT-IR, ¹H-NMR, ESI-MS, and single-crystal X-ray diffraction (using SHELX software ) are standard for this class of compounds .
Properties
Molecular Formula |
C18H14ClFN4O2 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
VUYSCGUJCIHKSD-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of derivatives based on the pyrazole scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The study found that certain derivatives exhibited significant growth inhibition and induced apoptosis in these cells, suggesting a promising avenue for further research in cancer therapeutics .
Anti-inflammatory Properties
The pyrazole derivatives have also been investigated for their anti-inflammatory effects. In a comparative study, several compounds were tested using carrageenan-induced rat paw edema models. Notably, some derivatives demonstrated potent anti-inflammatory activity comparable to standard drugs like diclofenac sodium . This indicates that (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide could serve as a scaffold for developing new anti-inflammatory agents.
Antimicrobial Activity
The compound has shown promise in antimicrobial studies as well. Research indicates that various pyrazole derivatives exhibit activity against a range of bacteria and fungi, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis suggests that modifications to the pyrazole ring can enhance antimicrobial potency .
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes. Studies have reported that certain derivatives can effectively inhibit human carbonic anhydrase, which is crucial for numerous physiological processes, including respiration and acid-base balance . This inhibition could potentially lead to therapeutic applications in conditions such as glaucoma and epilepsy.
Case Study 1: Anticancer Activity Evaluation
A study by Xia et al. synthesized various 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and evaluated their effects on A549 cell growth. The most potent compound induced significant apoptosis, highlighting the potential of such derivatives in cancer treatment .
Case Study 2: Anti-inflammatory Assessment
In another investigation, several pyrazole derivatives were tested for their anti-inflammatory properties using both in vitro and in vivo models. Compounds demonstrated significant reduction in inflammation markers, suggesting their utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Table 2: Structure-Activity Relationship of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of (E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. Detailed studies are required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Modifications and Electronic Effects
Spectroscopic and Computational Insights
- Vibrational Spectroscopy : The target compound’s FT-IR spectrum would show characteristic N–H (≈3200 cm⁻¹), C=O (≈1650 cm⁻¹), and C=N (≈1600 cm⁻¹) stretches, similar to E-DPPC and E-MBPC . Halogen substituents (Cl, F) may shift absorption bands due to inductive effects .
- DFT Calculations: Hybrid B3LYP/6-311 G** methods predict solvation energies (ΔGsolv) and electrostatic potentials. For E-DPPC, solvation energies calculated using IEFPCM models in aqueous solution were −45.2 kcal/mol (corrected) . The target compound’s 4-methoxyphenyl group likely reduces polarity compared to E-DPPC’s dichlorophenyl, affecting solubility .
Crystallographic Data
- Single-Crystal X-ray Diffraction: E-DPPC crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 4.25° between pyrazole and benzylidene planes, indicating near-planarity .
Biological Activity
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also referred to as compound 1, is a synthetic pyrazole derivative that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H14ClFN4O2
- Molar Mass : 372.78 g/mol
- CAS Number : 1285532-44-6
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClFN4O2 |
| Molar Mass | 372.78 g/mol |
| CAS Number | 1285532-44-6 |
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, revealing their potential in various therapeutic areas including anti-inflammatory, anticancer, and antimicrobial effects. Compound 1 has shown promising results in several studies:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit potent anti-inflammatory effects. For instance, a study demonstrated that compounds with similar structures to compound 1 significantly inhibited inflammation in animal models, achieving up to 84.2% inhibition compared to standard drugs like diclofenac which showed 86.72% inhibition .
Anticancer Properties
The anticancer potential of compound 1 has been explored through various in vitro studies. A notable investigation involved testing its cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that the compound exhibited significant growth inhibition compared to reference drugs .
The mechanisms underlying the biological activities of compound 1 can be attributed to its ability to interact with multiple biological targets:
- Inhibition of Pro-inflammatory Cytokines : Compound 1 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes.
- Cell Cycle Arrest : In cancer cells, compound 1 induces cell cycle arrest, thereby preventing proliferation and promoting apoptosis.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives similar to compound 1:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model. Compounds structurally related to compound 1 showed significant inhibition rates comparable to established anti-inflammatory drugs .
- Cytotoxicity Studies : Research involving the synthesis and characterization of new pyrazole derivatives revealed that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency against cancer cell lines .
Q & A
Q. Characterization :
- Spectroscopy : FT-IR confirms hydrazone C=N stretching (~1600 cm⁻¹) and NH vibrations (~3200 cm⁻¹). ¹H-NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 398.8) .
- X-ray crystallography : Resolves spatial configuration and confirms the E-isomer geometry .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methoxy at δ 3.8 ppm, aromatic protons) and confirms substituent positions .
- FT-IR : Detects functional groups (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Single-crystal X-ray diffraction : Provides absolute stereochemical confirmation, bond lengths (e.g., C=N ~1.28 Å), and torsion angles .
- ESI-MS : Validates molecular weight and fragmentation patterns .
Advanced: How can DFT calculations optimize the compound’s electronic properties?
Answer:
Hybrid B3LYP/6-311G basis sets are used to:
Geometry optimization : Compare experimental (X-ray) and theoretical bond lengths/angles .
Solvent effects : Apply IEFPCM or SCRF models to simulate aqueous environments, revealing dipole moments and solvation energies .
NBO analysis : Quantifies charge distribution; for example, the hydrazone N atom carries a partial negative charge (−0.32 e), influencing reactivity .
Frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps (~4.2 eV), correlating with stability and charge-transfer potential .
Advanced: How does molecular docking elucidate biological interactions?
Answer:
Docking studies (e.g., AutoDock Vina) evaluate binding affinities to target proteins:
Target selection : Enzymes like cyclooxygenase-2 (COX-2) or EGFR kinase are prioritized due to the compound’s anti-inflammatory/anticancer potential .
Binding modes : The 2-chloro-6-fluorobenzylidene group occupies hydrophobic pockets, while the methoxyphenyl moiety forms π-π interactions with catalytic residues (e.g., Tyr-385 in COX-2) .
MD simulations : Refine docking results by assessing stability (RMSD < 2.0 Å over 100 ns) and hydrogen-bond persistence .
Advanced: How do substituents influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes via halogen bonds (e.g., Cl···O interactions in COX-2) .
Methoxy groups : Improve solubility and modulate π-stacking with aromatic residues (e.g., His-90 in EGFR) .
Hydrazone flexibility : The E-configuration optimizes spatial alignment with active sites, increasing inhibitory potency (IC₅₀ ~12 µM for COX-2) compared to Z-isomers .
Basic: What purification strategies ensure high compound purity?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted aldehydes .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves hydrazone isomers .
- HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: What experimental designs resolve contradictory bioactivity data?
Answer:
Dose-response curves : Test multiple concentrations (1–100 µM) to distinguish true activity from assay artifacts .
Off-target screening : Use kinase profiling panels to identify non-specific binding .
Metabolic stability assays : Incubate with liver microsomes to assess degradation (e.g., t₁/₂ ~45 min in human S9 fractions) .
Advanced: How are solvent effects computationally modeled for reaction optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
